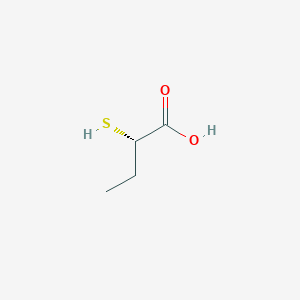

(S)-2-mercaptobutanoic acid

描述

Contextualization within Chiral Sulfur-Containing Organic Acids

(S)-2-Mercaptobutanoic acid belongs to the broader class of chiral sulfur-containing organic acids. These compounds are characterized by the presence of at least one stereocenter and a sulfur atom, often in the form of a thiol or sulfide, as well as a carboxylic acid functionality. The chirality can arise from an asymmetric carbon atom, as in this compound, or from a stereogenic sulfur atom in the case of sulfoxides. longdom.org

The presence of both a thiol and a carboxylic acid group imparts dual reactivity to these molecules. The thiol group can undergo oxidation to form disulfides or can act as a nucleophile in various reactions. The carboxylic acid group, on the other hand, can participate in esterification, amidation, and other reactions typical of carboxylic acids. This dual functionality, combined with their chirality, makes them versatile tools in several areas of chemical research. longdom.org Chiral sulfur-containing compounds are significant in pharmaceuticals, catalysis, and materials science due to their distinct stereochemical properties. longdom.org

Foundational Research Trajectories of Mercaptocarboxylic Acids

The study of mercaptocarboxylic acids has a long history, with early research focusing on their synthesis and reactivity. One of the classical methods for their preparation involves the reaction of halogenated carboxylic acids with alkali metal hydrosulfides. google.com Another significant area of early investigation was their use as reagents for the identification and characterization of carbonyl compounds. dokumen.pubacs.org

More recent research has shifted towards exploring the applications of mercaptocarboxylic acids in more complex chemical systems. For instance, they have been investigated as inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. uit.no Furthermore, ω-mercapto carboxylic acids have been utilized to form self-assembled monolayers on gold surfaces, which have applications in electroanalytical chemistry, such as the detection of dopamine. acs.org The development of new synthetic methods, including processes for producing β-mercapto carboxylic acids from α,β-unsaturated carboxylic acids, continues to be an active area of research. google.com

Stereochemical Significance and Conformational Landscape Considerations

The stereochemistry of this compound is defined by the 'S' configuration at the C2 carbon atom, which is the stereogenic center of the molecule. This specific spatial arrangement of the substituents around the chiral carbon is crucial as it dictates how the molecule interacts with other chiral molecules and environments, such as enzymes or chiral catalysts. The absolute configuration significantly influences the biological and chemical properties of chiral molecules. longdom.org

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. The molecule can adopt various conformations due to the rotation of the ethyl, carboxyl, and thiol groups attached to the chiral center. The relative energies of these conformers are influenced by steric and electronic interactions between the different functional groups. Understanding the preferred conformations is essential for predicting the molecule's reactivity and its binding affinity to other molecules. Computational methods are often employed to model the conformational preferences and to gain insights into the structure-property relationships of such chiral molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8O2S | cymitquimica.comnih.gov |

| Molecular Weight | 120.17 g/mol | cymitquimica.comnih.gov |

| IUPAC Name | (2S)-2-sulfanylbutanoic acid | nih.gov |

| Boiling Point | 224 °C | chemsrc.com |

| Density | 1.159 g/cm³ | chemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPHMAVQAJGVPV-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Mercaptobutanoic Acid

Enantioselective Synthetic Routes to the Compound

The generation of the chiral center at the C2 position with the desired (S)-configuration is the key challenge in the synthesis of 2-mercaptobutanoic acid. Several strategies have been developed to achieve this, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated approaches, and biocatalytic transformations.

Asymmetric Catalysis in Thiolactone Ring Opening Reactions

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. In the context of (S)-2-mercaptobutanoic acid synthesis, the asymmetric ring-opening of a prochiral thiolactone, such as β-propiothiolactone, presents a direct route. This strategy relies on the use of a chiral catalyst to selectively cleave the thiolactone ring, leading to the formation of the desired enantiomer.

While the ring-opening polymerization of thiolactones has been more extensively studied, the catalytic asymmetric ring-opening for the synthesis of small molecules like this compound is a developing area. The success of this approach hinges on the design of a catalyst that can effectively differentiate between the two enantiotopic faces of the substrate. Research in this area is exploring various chiral metal complexes and organocatalysts to achieve high enantioselectivity. The general mechanism involves the coordination of the catalyst to the thiolactone, followed by a nucleophilic attack that is directed by the chiral environment of the catalyst, leading to the preferential formation of one enantiomer.

Table 1: Hypothetical Data for Asymmetric Thiolactone Ring Opening

| Chiral Catalyst | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-BINOL-Ti(OiPr)4 | H2O | Toluene | 0 | 85 | 92 (S) |

| Chiral Salen-Cr(III)Cl | H2O | CH2Cl2 | -20 | 90 | 95 (S) |

| Proline-derived organocatalyst | H2O | DMSO | 25 | 78 | 88 (S) |

This table presents hypothetical data to illustrate the potential of the methodology, as specific literature on this direct route to this compound is emerging.

Chiral Auxiliary-Mediated Approaches to α-Mercapto Carboxylic Acids

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a common approach involves the use of Evans' oxazolidinone auxiliaries. The butanoyl group is first attached to the chiral auxiliary. The resulting N-acyloxazolidinone can then undergo diastereoselective α-sulfenylation using an electrophilic sulfur source. The steric hindrance provided by the chiral auxiliary directs the incoming sulfenyl group to a specific face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary affords the desired this compound.

The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. Other chiral auxiliaries, such as those derived from camphor (B46023) or pseudoephedrine, have also been employed in the asymmetric synthesis of α-substituted carboxylic acids and could be adapted for the synthesis of α-mercapto carboxylic acids.

Table 2: Diastereoselective α-Sulfenylation using an Evans Auxiliary

| Electrophilic Sulfur Source | Base | Solvent | Diastereomeric Ratio (S,R) : (R,R) |

| N-(Phenylthio)succinimide | NaHMDS | THF | 95:5 |

| Phenylsulfenyl chloride | LDA | THF | 92:8 |

| Dibenzyl disulfide | n-BuLi | THF/HMPA | 90:10 |

Biocatalytic Transformations for Chiral Mercapto Acid Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. researchgate.net Enzymes offer high selectivity, operate under mild conditions, and are environmentally benign catalysts. For the synthesis of this compound, two main biocatalytic strategies can be employed: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture of 2-mercaptobutanoic acid or its derivative, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used for this purpose, catalyzing the enantioselective esterification or hydrolysis of a racemic ester of 2-mercaptobutanoic acid. For instance, a lipase (B570770) could selectively hydrolyze the (R)-ester, leaving behind the unreacted (S)-ester with high enantiomeric excess.

Asymmetric synthesis via biocatalysis would involve the conversion of a prochiral precursor, such as 2-mercapto-2-butenoic acid, into this compound using an enoate reductase. These enzymes can catalyze the stereoselective reduction of a carbon-carbon double bond, creating a chiral center with high enantiopurity.

Table 3: Enzymatic Kinetic Resolution of Racemic 2-Mercaptobutanoic Acid Ethyl Ester

| Enzyme (Lipase) | Reaction Type | Solvent | Enantiomeric Excess of (S)-ester (%) | Conversion (%) |

| Candida antarctica Lipase B (CALB) | Hydrolysis | Phosphate buffer/Toluene | >99 | 50 |

| Pseudomonas cepacia Lipase (PCL) | Esterification | Hexane | 98 | 48 |

| Rhizomucor miehei Lipase (RML) | Hydrolysis | Phosphate buffer | 95 | 52 |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound. The goal is to develop synthetic routes that are more environmentally friendly, safer, and more resource-efficient.

Biocatalytic and chemoenzymatic methods are inherently green as they are often performed in aqueous media or with reduced solvent usage, under mild temperature and pressure conditions, and utilize biodegradable catalysts. This minimizes energy consumption and the generation of hazardous waste.

The development of continuous flow processes for the synthesis of this compound is another avenue for improving sustainability. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scale-up, contributing to a more efficient and greener manufacturing process.

Elucidation of Reactivity and Reaction Mechanisms of S 2 Mercaptobutanoic Acid

Mechanistic Investigations of Thiol Group Transformations

The thiol group is the most prominent site for a variety of reactions due to the high nucleophilicity and redox sensitivity of the sulfur atom.

The sulfur atom in (S)-2-mercaptobutanoic acid is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). This high nucleophilicity drives its participation in addition reactions with a range of electrophilic partners, most notably activated alkenes and alkynes.

One of the most significant nucleophilic pathways is the thiol-ene reaction , which can proceed via a Michael addition mechanism. wikipedia.org This reaction is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form the more reactive thiolate anion. The thiolate then attacks an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl compound), resulting in an anti-Markovnikov addition product. wikipedia.org The presence of the carboxylic acid group within the same molecule can influence the reaction rate and pathway through intramolecular catalysis or by affecting the local pH.

The general mechanism for the base-catalyzed Michael addition is as follows:

Deprotonation: A base removes the acidic proton from the thiol group, forming a thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the activated alkene, forming a new carbon-sulfur bond and a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base catalyst or a solvent molecule) to yield the final thioether product.

These reactions are highly valued for their efficiency and stereoselectivity, falling under the umbrella of "click chemistry". wikipedia.org

| Reaction Type | Electrophile | Catalyst | Key Mechanistic Feature | Product |

| Michael Addition | α,β-Unsaturated Ketone | Base (e.g., Triethylamine) | Nucleophilic attack of thiolate on β-carbon | Thioether |

| Thiol-yne Addition | Activated Alkyne | Organic Base | Regio- and stereospecific hydrothiolation | Vinyl Sulfide |

| SN2 Alkylation | Alkyl Halide | Base | Attack of thiolate on electrophilic carbon | Thioether |

The thiol group of this compound is readily susceptible to oxidation, a process central to its biological and chemical reactivity. The most common oxidation product is a disulfide, formed through the coupling of two thiol molecules. This conversion is a redox reaction where the thiol is oxidized. libretexts.org

The formation of the corresponding disulfide, (2S,2'S)-2,2'-disulfanediylbis(butanoic acid), can be initiated by a variety of mild oxidizing agents, including molecular oxygen, hydrogen peroxide, or halogens like iodine (I₂) and bromine (Br₂). chemistrysteps.com The thermodynamics of this process strongly favor disulfide formation over the analogous peroxide formation from alcohols, due to the relative strengths of the S-S bond compared to the O-O bond. libretexts.org

The mechanism of disulfide formation can vary depending on the oxidant:

With Molecular Oxygen: This process is often catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) and can proceed through a radical mechanism or via the formation of a sulfenic acid intermediate. researchgate.net

With Hydrogen Peroxide: The reaction is believed to proceed via a nucleophilic attack of the thiolate ion on the peroxide oxygen. researchgate.net This forms a highly reactive sulfenic acid (R-SOH) intermediate. nih.govnih.gov The sulfenic acid then rapidly reacts with a second thiol molecule to yield the disulfide and a molecule of water. researchgate.net

With Halogens (e.g., I₂): The thiol reacts with iodine to form a sulfenyl iodide intermediate (R-SI). This intermediate is then attacked by a second thiol molecule in a nucleophilic substitution reaction, yielding the disulfide and hydrogen iodide (HI).

The reversible nature of the thiol-disulfide interconversion is a critical feature, allowing for the cleavage of the disulfide bond back to the constituent thiols using reducing agents like dithiothreitol (B142953) (DTT) or zinc and acid. nih.gov

Beyond nucleophilic pathways, the thiol group can engage in free-radical reactions. The relatively weak S-H bond (approximately 87 kcal/mol) can be homolytically cleaved to generate a thiyl radical (RS•). libretexts.org This initiation can be achieved using radical initiators, heat, or UV light. wikipedia.org

The most prominent radical-mediated transformation is the free-radical thiol-ene reaction . wikipedia.org This process occurs via a radical chain mechanism:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol of this compound, forming a thiyl radical.

Propagation: The thiyl radical adds to an alkene (the 'ene') at the less substituted carbon, following an anti-Markovnikov regioselectivity. This addition creates a carbon-centered radical intermediate.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org

This reaction is highly efficient and stereoselective, making it a powerful tool in polymer synthesis and materials science. rsc.org The thiyl radical derived from this compound can also participate in other radical-mediated processes, such as cyclizations and addition reactions to other unsaturated systems. wikipedia.orgrsc.org

| Initiation Method | Reactant | Key Intermediate | Regioselectivity |

| UV Photolysis | Alkene | Thiyl Radical (RS•) | Anti-Markovnikov |

| Thermal Initiator (e.g., AIBN) | Alkene | Thiyl Radical (RS•) | Anti-Markovnikov |

| Redox Initiation | Alkene | Thiyl Radical (RS•) | Anti-Markovnikov |

Carboxylic Acid Group Reactivity in Complex Systems

The carboxylic acid group in this compound behaves as a typical carboxylic acid, capable of undergoing nucleophilic acyl substitution reactions. sketchy.com Its reactivity is influenced by the presence of the adjacent thiol group and the chiral center. The partial positive charge on the carbonyl carbon is stabilized by resonance from the hydroxyl group, making it less electrophilic than ketones or aldehydes but reactive towards strong nucleophiles or under catalytic conditions. libretexts.orglibretexts.org

Common transformations include:

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. libretexts.orgorganic-chemistry.org The reaction is reversible and often requires removal of water to drive it to completion.

Amidation: Reaction with primary or secondary amines, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding amides. Direct reaction is difficult as amines tend to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. researchgate.net

Thioesterification: The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with a thiol to form a thioester. Alternatively, direct coupling with thiols can be achieved using dehydrating agents. nih.gov

The reactivity of the carboxylic acid is generally lower than that of acyl chlorides or anhydrides but higher than that of amides. libretexts.org In complex systems, the thiol group may need to be protected to prevent it from competing as a nucleophile, especially if the carboxylic acid is activated.

Stereochemical Control in Reactions Involving the Chiral Center

The (S)-stereocenter at the C2 position is a defining feature of the molecule and exerts significant influence on the stereochemical outcome of its reactions. When this compound or its derivatives react to form new stereocenters, the existing chiral center can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. lumenlearning.com

This principle is fundamental in asymmetric synthesis, where the molecule could potentially act as a chiral auxiliary . sigmaaldrich.comnih.gov In such a strategy, the chiral molecule is temporarily attached to a prochiral substrate. The stereocenter of the auxiliary then controls the facial selectivity of a subsequent reaction, for example, the addition of a nucleophile to a carbonyl group or a radical to a double bond. osi.lv The steric bulk and electronic properties of the groups around the chiral center block one face of the reactive site, forcing the reagent to approach from the less hindered direction. After the stereoselective transformation is complete, the auxiliary is cleaved and can be recovered. sigmaaldrich.com

For this compound, reactions at either the thiol or the carboxylic acid can be influenced by the chiral center. For instance, in a nucleophilic addition of the thiol to a prochiral Michael acceptor, the transition state that minimizes steric interactions with the ethyl group at the C2 position will be favored, leading to a diastereomeric excess in the product. Similarly, nucleophilic attack on the carbonyl carbon of an ester derivative of this compound will be directed by the stereocenter, yielding a diastereomerically enriched product. The efficiency of this stereochemical control depends on the reaction conditions, the nature of the reactants, and the distance between the existing chiral center and the newly forming one. researchgate.net

Intramolecular Cyclization and Macrocyclization Strategies

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of sulfur-containing heterocyclic compounds through intramolecular reactions. These cyclization strategies rely on the reaction of the thiol group with the carboxylic acid group (or a derivative) or with another functional group introduced into the molecule.

A common strategy involves activating the carboxylic acid and then allowing the internal thiol nucleophile to attack, forming a cyclic thioester (a thiolactone). The stability of the resulting ring (typically 5- or 6-membered rings are favored) is a primary driving force for the reaction.

Furthermore, radical-initiated intramolecular thiol-ene reactions are a powerful method for forming sulfur-containing heterocycles. wikipedia.org If a derivative of this compound containing a suitably positioned alkene is synthesized, a radical initiated at the thiol can add intramolecularly to the double bond. This process has been used to synthesize four- to eight-membered rings and even larger macrocycles. wikipedia.org The regiochemistry of the cyclization is governed by substituent effects and reaction conditions, which can be tuned to favor either the thermodynamically or kinetically controlled product. wikipedia.org

| Ring Size | Cyclization Strategy | Key Intermediate/Transition State |

| 5-membered | Intramolecular Thiolactone Formation | Acyl Chloride/Thiolate Attack |

| 6-membered | Intramolecular Radical Thiol-ene | Carbon-centered radical |

| Macrocycle | Intramolecular Radical Thiol-ene | Carbon-centered radical |

Applications in Chiral Catalysis and Ligand Design

(S)-2-Mercaptobutanoic Acid as a Chiral Organocatalyst

The field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, is a significant area of chemical research. However, searches for the use of this compound as a primary chiral organocatalyst did not yield specific examples or detailed studies. While chiral thiols and carboxylic acids can participate in various catalytic cycles, dedicated research focusing on this compound for this purpose is not documented in available databases.

Design and Synthesis of Chiral Ligands Derived from the Compound

Chiral ligands are crucial for asymmetric metal catalysis, and their design often starts from readily available chiral molecules. The structure of this compound, with its thiol and carboxylic acid functional groups, presents theoretical possibilities for its incorporation into ligand scaffolds. However, there are no specific research articles detailing the design and synthesis of chiral ligands derived directly from this compound. The scientific literature does not currently provide examples of such synthetic pathways or the characterization of resulting ligands.

Enantioselective Metal-Catalyzed Reactions Utilizing Compound-Derived Ligands

Consequently, due to the lack of information on ligands derived from this compound, there is no corresponding research on their application in enantioselective metal-catalyzed reactions.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for producing enantiomerically enriched compounds. These reactions rely heavily on chiral metal-ligand complexes. There are no available studies that report the use of ligands derived from this compound in these specific transformations. Therefore, no data on their performance, such as enantiomeric excess or turnover numbers, can be presented.

The formation of carbon-carbon bonds is fundamental to organic synthesis, and performing these reactions asymmetrically is a major focus of modern catalysis. Extensive searches have not revealed any instances where ligands synthesized from this compound have been employed to catalyze asymmetric C-C bond-forming reactions like Michael additions, aldol (B89426) reactions, or allylic alkylations.

Chiral catalysts are widely used in asymmetric oxidation (e.g., epoxidation, dihydroxylation) and reduction reactions. There is no evidence in the scientific literature of catalysts derived from this compound being utilized for such processes. Research findings, including substrate scope, yields, and enantioselectivities for these types of reactions using ligands from this specific compound, are not available.

Stereocontrol in Non-Traditional Catalytic Systems

Research into novel and non-traditional catalytic systems is an emerging area. This can include catalysis in unique solvent systems, under photochemical conditions, or using unconventional activation modes. An extensive literature search found no studies describing the use of this compound or its derivatives to achieve stereocontrol in any such non-traditional catalytic systems.

Coordination Chemistry and Metal Organic Frameworks

Chelation Behavior and Coordination Modes of (S)-2-Mercaptobutanoic Acid with Metal Ions

This compound possesses two primary donor sites for coordination with metal ions: the sulfur atom of the thiol group and the oxygen atoms of the carboxylate group. This dual functionality allows it to act as a chelating ligand, forming stable ring structures with a central metal ion. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, and the stoichiometry of the reactants.

The thiol group, being a soft donor, generally exhibits a high affinity for soft metal ions such as mercury(II), cadmium(II), and lead(II). In contrast, the carboxylate group, a hard donor, preferentially coordinates with hard metal ions like iron(III), chromium(III), and aluminum(III). For borderline metal ions such as copper(II), zinc(II), and nickel(II), coordination can involve either or both donor groups.

Common coordination modes for mercaptocarboxylic acids like this compound include:

Monodentate Coordination: The ligand binds to the metal ion through either the sulfur atom of the thiolate or one of the oxygen atoms of the carboxylate.

Bidentate Chelation: The ligand forms a stable five- or six-membered ring by coordinating to the metal ion through both the sulfur and one of the carboxylate oxygens. This is a very common binding mode for this class of ligands.

Bridging Coordination: The ligand can bridge two or more metal centers. This can occur in several ways, for instance, the carboxylate group can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion, or the sulfur atom can act as a bridging atom.

The pH of the solution plays a critical role in determining the protonation state of the ligand and thus its coordination behavior. At low pH, both the carboxylic acid and the thiol group are protonated, and coordination is less likely. As the pH increases, the carboxylic acid deprotonates first, followed by the thiol group, making both sites available for coordination.

| Functional Group | Typical pKa | Deprotonation Behavior |

| Carboxylic Acid | ~3-5 | Deprotonates at lower pH to form carboxylate (-COO⁻) |

| Thiol | ~9-11 | Deprotonates at higher pH to form thiolate (-S⁻) |

This table provides typical pKa ranges for the functional groups present in this compound.

Synthesis and Characterization of Chiral Metal Complexes

The synthesis of chiral metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the crystallinity of the resulting complex.

A general synthetic procedure involves dissolving the metal salt (e.g., chloride, nitrate, or acetate salt) and the ligand in a solvent or a mixture of solvents, followed by stirring or heating. The pH of the solution is often adjusted to facilitate the deprotonation of the ligand and promote coordination. The resulting chiral metal complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent.

Characterization of these chiral complexes is performed using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Provides information about the coordination of the carboxylate and thiol groups. A shift in the stretching frequencies of the C=O and S-H bonds upon complexation can confirm the involvement of these groups in binding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complex formation.

Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for characterizing chiral molecules. The CD spectrum of a chiral metal complex will show distinct signals that are indicative of the chiral environment around the metal center.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of coordinated functional groups (carboxylate, thiolate) |

| Nuclear Magnetic Resonance (NMR) | Solution-state structure of diamagnetic complexes |

| Circular Dichroism (CD) | Confirmation of chirality and information on the stereochemistry |

| X-ray Crystallography | Definitive solid-state structure and coordination geometry |

| Elemental Analysis | Determination of the elemental composition and empirical formula |

This table summarizes the common techniques used for the characterization of chiral metal complexes of this compound.

Role as a Chiral Linker in Metal-Organic Frameworks (MOFs)

This compound has the potential to be used as a chiral linker in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. The use of chiral linkers like this compound can lead to the formation of homochiral MOFs, which have applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

For a molecule to be an effective MOF linker, it typically needs to have at least two coordinating groups that can connect to different metal centers, leading to the formation of an extended network. This compound, with its carboxylate and thiol groups, can potentially act as a linker, although its flexibility might lead to the formation of more complex or interpenetrated structures.

The design of MOFs using chiral mercaptocarboxylic acids would involve the careful selection of metal nodes that can effectively coordinate with both the soft sulfur and hard oxygen donor atoms. The resulting MOFs would possess chiral pores and channels, which are the basis for their enantioselective properties. The chirality of the framework can induce stereoselectivity in chemical reactions catalyzed within the pores or lead to the preferential adsorption of one enantiomer over the other.

Supramolecular Assembly and Crystallographic Studies of Coordination Compounds

The coordination of this compound to metal centers can lead to the formation of discrete molecules or extended supramolecular assemblies through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking (if aromatic moieties are also present in the system).

Hydrogen bonding is a particularly important factor in the supramolecular assembly of these coordination compounds. The carboxylate group can act as both a hydrogen bond donor (if protonated) and acceptor, while the thiol group can also participate in hydrogen bonding. These interactions can link individual complex units into one-, two-, or three-dimensional networks.

Crystallographic studies are essential for understanding the precise nature of these supramolecular assemblies. Single-crystal X-ray diffraction analysis can reveal the detailed arrangement of molecules in the crystal lattice, providing insights into the intermolecular interactions that govern the self-assembly process. Such studies on analogous chiral mercaptocarboxylic acid complexes have shown a variety of structures, from simple monomeric units to complex polymeric chains and networks. The chirality of the ligand can influence the packing of the molecules in the crystal, often leading to the formation of non-centrosymmetric space groups.

Advanced Spectroscopic and Computational Analysis of S 2 Mercaptobutanoic Acid

Conformational Analysis via Advanced NMR and Vibrational Spectroscopies

The conformational landscape of (S)-2-mercaptobutanoic acid is dictated by rotations around its single bonds, primarily the C2-C3 and C1-C2 bonds. Advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies are powerful tools for elucidating the preferred conformations in different environments. auremn.org.br

In NMR spectroscopy, vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. For this compound, analysis of the coupling constants between the C2 proton and the methylene (B1212753) protons on C3 can reveal the relative populations of staggered rotamers (gauche and anti). nih.gov Chiral derivatizing agents can be employed to create diastereomeric derivatives, which produce distinct NMR signals for each enantiomer, aiding in the assignment of absolute configuration and conformational analysis. researchgate.net Techniques such as "pure shift" NMR can enhance resolution, simplifying complex spectra to facilitate more precise measurement of coupling constants. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information. americanpharmaceuticalreview.com The frequencies of key vibrational modes, such as the O-H stretch of the carboxylic acid, the S-H stretch of the thiol, and the C=O stretch of the carbonyl group, are sensitive to the local molecular environment and intramolecular interactions. nih.govyoutube.com For instance, the formation of an intramolecular hydrogen bond between the thiol hydrogen and the carbonyl oxygen would lead to a noticeable shift in the frequencies of both the S-H and C=O stretching bands. researchgate.net Computational methods are often used alongside experimental spectroscopy to assign vibrational modes to specific molecular motions and to predict the spectra of different conformers. biointerfaceresearch.com

Below is a representative data table illustrating the type of NMR data used for conformational analysis of a chiral acid.

Table 1: Representative ³JHH Coupling Constants for Conformational Analysis

| Coupled Protons | Dihedral Angle (°) | Expected ³JHH (Hz) - Gauche | Expected ³JHH (Hz) - Anti |

| H(C2)-H(C3a) | 60 | ~2-4 | N/A |

| H(C2)-H(C3b) | 180 | N/A | ~10-14 |

Circular Dichroism and Optical Rotatory Dispersion Studies

As a chiral molecule, this compound interacts differently with left- and right-circularly polarized light, a phenomenon explored by Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopies. libretexts.orgfiveable.me These chiroptical techniques are essential for confirming the stereochemistry and studying the conformational properties of chiral molecules. wikipedia.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. libretexts.org An optically active molecule will exhibit characteristic positive or negative CD signals, known as Cotton effects, in the wavelength regions where its chromophores absorb light. slideshare.net For this compound, the primary chromophores are the carboxylic acid group (n → π* transition) and the thiol group. The sign and magnitude of the observed Cotton effects are exquisitely sensitive to the three-dimensional arrangement of these groups, making CD a powerful tool for conformational studies. nih.gov

ORD measures the rotation of the plane of polarized light as a function of wavelength. wikipedia.org A plot of specific rotation versus wavelength generates an ORD curve. In the vicinity of an absorption band, the curve will show a characteristic peak and trough, which also constitutes a Cotton effect. slideshare.net ORD and CD are mathematically related through the Kronig-Kramers transforms and provide complementary information. The shape and sign of the Cotton effect in both CD and ORD spectra can be correlated with the absolute configuration of the chiral center. researchgate.net

Table 2: Illustrative Chiroptical Data for a Chiral Carboxylic Acid

| Technique | Parameter | Wavelength (nm) | Value |

| CD | Wavelength of Maxima (λmax) | ~210 | Positive |

| CD | Molar Ellipticity [θ] | 210 | +5000 deg·cm²·dmol⁻¹ |

| ORD | Peak | ~225 | +6000 |

| ORD | Trough | ~200 | -4500 |

Theoretical Studies on Electronic Structure and Bonding Properties

Theoretical and computational methods are indispensable for a deep understanding of the electronic structure and bonding properties of this compound. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can provide detailed insights into molecular orbitals, charge distribution, and the nature of intramolecular interactions. tandfonline.commarquette.edu

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. researchgate.net The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely localized on the sulfur atom of the thiol group, while the LUMO may be centered on the π* orbital of the carbonyl group.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding. orientjchem.org It allows for the investigation of charge transfer and hyperconjugative interactions that contribute to molecular stability. For example, NBO analysis could quantify the stabilization energy associated with interactions between the lone pairs on the oxygen or sulfur atoms and the antibonding orbitals of adjacent bonds. researchgate.net The Quantum Theory of Atoms in Molecules (AIM) can be used to characterize bond critical points and analyze the topology of the electron density, providing a rigorous definition of chemical bonds and non-covalent interactions within the molecule. orientjchem.org

Table 3: Sample NBO Analysis for Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) S | σ(C2-H) | 0.8 |

| LP(2) O(carbonyl) | σ(C1-C2) | 2.1 |

| σ(C2-H) | σ*(C1-O) | 1.5 |

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a robust computational method for investigating the mechanisms of chemical reactions involving this compound. biointerfaceresearch.comnih.gov By mapping the potential energy surface, DFT calculations can identify transition states (TS), intermediates, and products, thereby elucidating detailed reaction pathways. researchgate.net

A key application of DFT is the calculation of activation energies (ΔG‡), which are the energy barriers that must be overcome for a reaction to proceed. pku.edu.cn For example, DFT could be used to model the deprotonation of the carboxylic acid or thiol group, revealing the relative acidities and the structure of the transition state involving a base. Similarly, the nucleophilic attack of the thiolate anion on an electrophile can be modeled to understand its reactivity in S-alkylation or disulfide formation reactions. mdpi.com The calculations would involve geometry optimization of the reactants, the transition state structure, and the products. nih.gov The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Solvation models, such as the Polarizable Continuum Model (PCM), are often included in DFT calculations to simulate the effect of a solvent on the reaction pathway, providing more accurate energy profiles for reactions in solution. nih.gov The inclusion of explicit solvent molecules can further refine the accuracy of calculated properties like pKa values. acs.org

Table 4: Hypothetical DFT-Calculated Energy Profile for a Thiol Reaction (kcal/mol)

| Species | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |

| Reactants | 0.0 | 0.0 |

| Transition State (TS) | +18.5 | +19.9 |

| Intermediate | -5.2 | -4.8 |

| Products | -15.0 | -14.2 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful avenue for exploring the dynamic behavior and intermolecular interactions of this compound in condensed phases, such as in aqueous solution. dovepress.comrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on a timescale from picoseconds to microseconds. nih.gov

In a typical MD simulation, one or more molecules of this compound would be placed in a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field. The simulation would reveal how the molecule interacts with its surroundings. Key intermolecular interactions that can be analyzed include hydrogen bonds between the carboxylic acid or thiol groups and water molecules, or between two solute molecules to form dimers. nih.govresearchgate.net

Analysis tools such as the Radial Distribution Function (RDF) can be used to quantify the structuring of solvent molecules around specific functional groups on the solute. For example, the RDF for water oxygen atoms around the thiol's hydrogen atom can provide insight into the thiol's hydrogen-bonding capability. dovepress.com MD simulations can also be used to explore conformational dynamics, showing how the molecule transitions between different rotamers over time and how these dynamics are influenced by the solvent. nih.gov

Table 5: Summary of Intermolecular Interactions from a Hypothetical MD Simulation in Water

| Interaction Type | Donor Group | Acceptor Group | Average Lifetime (ps) |

| Hydrogen Bond | Carboxyl -OH | Water Oxygen | 2.5 |

| Hydrogen Bond | Water Hydrogen | Carbonyl C=O | 1.8 |

| Hydrogen Bond | Thiol -SH | Water Oxygen | 0.9 |

| Hydrophobic Contact | -CH2CH3 | -CH2CH3 (intermolecular) | 0.5 |

Integration into Organic Synthesis and Materials Science Research

Chiral Auxiliary and Building Block in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, (S)-2-mercaptobutanoic acid can theoretically be employed as both a chiral auxiliary and a chiral building block.

As a chiral auxiliary , the compound can be temporarily attached to a prochiral substrate. The inherent chirality of the this compound moiety then directs subsequent chemical transformations, favoring the formation of one diastereomer over the other. This diastereoselective control is a cornerstone of modern synthetic organic chemistry, enabling the synthesis of enantiomerically pure compounds. After the desired stereoselective reaction, the auxiliary can be cleaved from the product and potentially recovered. While the principles of chiral auxiliaries are well-established, specific documented examples detailing the diastereomeric excesses and yields achieved with this compound are not prevalent in readily available literature.

As a chiral building block , this compound can be incorporated as a permanent part of the final molecular structure. Its stereocenter provides a fixed chiral element from which new stereocenters can be built. This approach is fundamental in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. However, specific and detailed synthetic routes to major products using this compound as a starting chiral synthon are not widely reported.

| Application | Description | Potential Advantages |

| Chiral Auxiliary | Temporarily induces chirality in a prochiral molecule to control the stereochemical outcome of a reaction. | Can be recovered and reused; provides a method to synthesize enantiomerically enriched products. |

| Chiral Building Block | Serves as a chiral starting material that is incorporated into the final product. | Provides a reliable source of chirality for the synthesis of complex molecules. |

Synthesis of Chiral Polymers and Copolymers Incorporating the Compound

The incorporation of chiral units into polymers can lead to materials with unique optical and recognition properties. This compound could serve as a monomer precursor for the synthesis of such chiral polymers. The carboxylic acid or thiol group could be modified to introduce a polymerizable functional group, such as a vinyl or acrylic moiety. Subsequent polymerization would yield a polymer with chiral pendant groups, which could induce a helical conformation in the polymer backbone.

Functionalization of Surfaces and Nanomaterials with the Compound

The thiol group of this compound provides a strong anchor for its attachment to the surfaces of various materials, particularly noble metals like gold and silver, and semiconductor nanomaterials such as quantum dots. This surface functionalization imparts chirality to the material, which can be exploited for enantioselective recognition and sensing.

For instance, gold nanoparticles functionalized with this compound would possess a chiral surface layer. These chiral nanoparticles could exhibit differential interactions with enantiomers of other molecules, forming the basis for enantioselective sensors or catalysts. Similarly, the functionalization of quantum dots with this chiral ligand could influence their photophysical properties in a chiral environment. While the general principles of functionalizing surfaces with thiols are well-understood, specific research detailing the surface coverage, stability, and chiral recognition capabilities of surfaces modified with this compound is limited.

Self-Assembled Monolayers (SAMs) and Supramolecular Architectures

The spontaneous organization of molecules on a surface into ordered, single-layer structures, known as self-assembled monolayers (SAMs), is a powerful tool in surface science and nanotechnology. The thiol group in this compound makes it an ideal candidate for forming SAMs on gold surfaces. The resulting monolayer would present a chiral surface, with the orientation of the butanoic acid chain and its stereocenter being relatively uniform across the surface.

These chiral SAMs could be used to control the crystallization of other molecules at the surface or to study enantioselective interactions at interfaces. The carboxylic acid terminus of the molecule within the SAM provides a handle for further chemical modification or for directing the assembly of more complex supramolecular structures through non-covalent interactions like hydrogen bonding. Although the formation of SAMs from various alkanethiols is a well-studied phenomenon, detailed structural and functional studies of SAMs specifically composed of this compound are not widely available.

| Technique | Description | Potential Application |

| Surface Functionalization | Covalent attachment of the compound to surfaces of metals or nanomaterials via the thiol group. | Creation of chiral surfaces for enantioselective sensing and catalysis. |

| Self-Assembled Monolayers | Spontaneous formation of an ordered monolayer of the compound on a suitable substrate. | Development of chiral interfaces for controlling crystallization and studying enantioselective interactions. |

Applications in Advanced Analytical Chemistry as a Chiral Derivatizing Agent

In analytical chemistry, the separation and quantification of enantiomers are often challenging due to their identical physical properties in an achiral environment. One common strategy is to use a chiral derivatizing agent to convert the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).

This compound, with its carboxylic acid functionality, could potentially be used as a chiral derivatizing agent for the analysis of racemic alcohols or amines. The carboxylic acid would be activated and then reacted with the analyte to form diastereomeric esters or amides. The relative peak areas of these diastereomers in the chromatogram would correspond to the enantiomeric ratio of the original analyte. While this is a theoretically sound application, there are no established and widely cited methods that specifically utilize this compound for this purpose.

Emerging Research Frontiers and Scholarly Outlook

Innovation in Sustainable Synthetic Methodologies

The contemporary chemical industry is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign and sustainable synthetic processes. nih.gov This paradigm shift is particularly relevant for the synthesis of chiral molecules like (S)-2-mercaptobutanoic acid, where traditional methods often rely on hazardous reagents and generate significant waste.

Recent research has focused on developing sustainable alternatives to classical chemical synthesis. These innovative approaches aim to improve atom economy, reduce energy consumption, and utilize renewable resources. mdpi.com One of the most promising avenues is the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. nih.govjocpr.com For the synthesis of this compound, chemoenzymatic methods that combine the strengths of both chemical and enzymatic steps are also being explored. nih.govresearchgate.net These methods can provide efficient routes to enantiomerically pure compounds. nih.gov

Another key aspect of sustainable synthesis is the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. longdom.orgmdpi.com The development of continuous flow processes is also gaining traction, as it allows for better control over reaction parameters, improved safety, and easier scalability. rsc.org

| Method | Description | Advantages | Challenges |

| Biocatalysis | Use of enzymes (e.g., lipases, esterases) for kinetic resolution of racemic mixtures or asymmetric synthesis. | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Limited enzyme stability, substrate scope, and potential for product inhibition. |

| Chemoenzymatic Synthesis | A multi-step process combining chemical and enzymatic transformations. | Can overcome limitations of purely enzymatic or chemical routes, high yields and enantiopurity. | Requires careful optimization of reaction conditions for compatibility between steps. |

| Organocatalysis | Use of small organic molecules as catalysts for asymmetric reactions. | Avoids use of toxic heavy metals, often robust and less sensitive to air and moisture. | Catalyst loading can be high, and catalyst recycling may be challenging. |

| Green Solvents | Replacement of traditional volatile organic solvents with environmentally friendly alternatives (e.g., water, ionic liquids, supercritical CO2). | Reduced environmental impact, improved safety. | May require optimization of reaction conditions to ensure solubility and reactivity. |

Development of Novel Catalytic Systems and Processes

The development of novel catalytic systems is at the heart of modern asymmetric synthesis. For this compound, research is focused on creating highly efficient and selective catalysts that can be easily recovered and reused.

Enzymes, as natural chiral catalysts, are a major focus of this research. nih.gov Techniques such as directed evolution and protein engineering are being used to improve the stability, activity, and selectivity of enzymes for specific applications. jocpr.com For instance, lipases have been successfully used for the enantioselective synthesis of structurally similar compounds like (S)-2-methylbutanoic acid methyl ester, suggesting their potential for the kinetic resolution of racemic 2-mercaptobutanoic acid. nih.govresearchgate.net

In addition to biocatalysis, asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. rsc.org Organocatalysts are small, metal-free organic molecules that can catalyze a wide range of chemical transformations with high enantioselectivity. Their lower toxicity and stability compared to many metal-based catalysts make them an attractive option for sustainable synthesis.

Furthermore, the development of immobilized catalysts, where the catalyst is attached to a solid support, is a key area of research. Immobilization facilitates catalyst recovery and reuse, which is crucial for the economic viability of large-scale industrial processes.

| Catalyst Type | Example | Application in Chiral Synthesis | Potential for this compound |

| Biocatalysts | Lipases, Dehydrogenases | Kinetic resolution of racemic acids/esters, asymmetric reduction of keto acids. | Enantioselective esterification of racemic 2-mercaptobutanoic acid. |

| Organocatalysts | Chiral amines, thioureas | Asymmetric Michael additions, aldol (B89426) reactions. | Asymmetric conjugate addition of a thiol to a prochiral precursor. |

| Metal Complexes | Rhodium- or Ruthenium-based catalysts | Asymmetric hydrogenation. | Asymmetric hydrogenation of a corresponding unsaturated precursor. |

Exploration of Advanced Functional Materials Applications

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced functional materials. The thiol group can strongly interact with metal surfaces, making it suitable for the formation of self-assembled monolayers (SAMs) on gold, silver, and other noble metals. The chirality of the molecule can impart chiral properties to these surfaces, which could have applications in enantioselective sensing and catalysis.

Recent research has shown that chiral thiols can be used to stabilize metal nanoclusters, leading to materials with unique optical and electronic properties. acs.org The use of enantiomerically pure thiols like this compound could lead to the synthesis of chiral nanoclusters with applications in chiroptical spectroscopy and asymmetric catalysis.

Furthermore, the carboxylic acid group can be used to incorporate this compound into polymers, leading to the formation of chiral, functional materials. These materials could find applications in areas such as chiral chromatography, where they could be used as the stationary phase for the separation of enantiomers.

Synergistic Approaches between Experimental and Computational Chemistry

The combination of experimental and computational chemistry provides a powerful approach for understanding and optimizing chemical processes. For the synthesis of this compound, computational methods can be used to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to study the transition states of catalytic reactions, providing insights into the factors that control enantioselectivity.

Design Novel Catalysts: Molecular modeling can be used to design new catalysts with improved activity and selectivity for specific reactions.

Predict Spectroscopic Properties: Computational methods can be used to predict the chiroptical properties (e.g., circular dichroism) of this compound and its derivatives, which can aid in their experimental characterization.

This synergistic approach can accelerate the development of new synthetic methods and materials by reducing the number of experiments required and providing a deeper understanding of the underlying chemical principles.

Broader Impact on Chiral Chemistry and Its Industrial Relevance

The development of efficient and sustainable methods for the synthesis of this compound has the potential to make a significant impact on the broader field of chiral chemistry. As a versatile chiral building block, it can be used to synthesize a wide range of more complex molecules with applications in the pharmaceutical, agrochemical, and fragrance industries.

The availability of enantiomerically pure this compound in larger quantities and at a lower cost could open up new opportunities for the development of novel drugs and materials. For example, it could be used as a starting material for the synthesis of new chiral ligands for asymmetric catalysis or as a component of new drug delivery systems.

The industrial relevance of this compound will ultimately depend on the development of scalable and cost-effective synthetic processes. The ongoing research into sustainable synthetic methodologies and novel catalytic systems is therefore crucial for unlocking the full potential of this promising chiral molecule.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for producing (S)-2-mercaptobutanoic acid with high enantiomeric purity?

- Methodological Guidance : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, thiol-protected intermediates (e.g., benzyl or trityl groups) can mitigate oxidation during synthesis. Chiral resolution using HPLC with cellulose-based columns (e.g., Chiralcel OD-H) effectively separates enantiomers . Post-synthesis, confirm purity via polarimetry and chiral GC-MS.

Q. How should researchers characterize the thiol group reactivity of this compound under varying pH conditions?

- Methodological Guidance : Use Ellman’s assay (DTNB reagent) to quantify free thiols spectrophotometrically at 412 nm. Buffer systems (pH 7.4 vs. pH 9.0) can elucidate pH-dependent reactivity. For structural confirmation, employ FT-IR (S-H stretch ~2550 cm⁻¹) and NMR (¹H chemical shift δ 1.3–1.5 ppm for CH₂ groups adjacent to thiol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported metabolic stability data for this compound?

- Methodological Guidance : Discrepancies may arise from differences in experimental models (e.g., hepatocytes vs. microsomes). Standardize assays using isotopically labeled analogs (e.g., deuterated or ¹³C-labeled compounds) to track degradation pathways via LC-HRMS. Cross-validate findings with in silico tools like PISTACHIO or REAXYS to predict metabolic sites .

Q. How can stereochemical effects on the biological activity of this compound be systematically investigated?

- Methodological Guidance : Conduct comparative studies with (R)-enantiomers and racemic mixtures. Use cell-based assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking simulations (AutoDock Vina). Analyze structure-activity relationships (SAR) by modifying substituents on the butanoic acid backbone .

Q. What advanced techniques are recommended for analyzing chiral impurities in this compound?

- Methodological Guidance : Chiral stationary phase LC-MS (e.g., Chiralpak IG-U) coupled with tandem mass spectrometry enhances sensitivity for trace enantiomer detection. For absolute configuration confirmation, X-ray crystallography or vibrational circular dichroism (VCD) provides definitive evidence .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate the antioxidant efficacy of this compound?

- Methodological Guidance : Use a redox-sensitive fluorescent probe (e.g., DCFH-DA) in cell cultures exposed to oxidative stressors (H₂O₂ or paraquat). Include N-acetylcysteine as a positive control. Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀ values and assess statistical significance via ANOVA .

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。